molecular formula C10H11NS B13284129 (1S)-1-Benzo[B]thiophen-3-ylethylamine

(1S)-1-Benzo[B]thiophen-3-ylethylamine

Cat. No.: B13284129
M. Wt: 177.27 g/mol
InChI Key: QHQWHUVCNWLPGV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Benzo[B]thiophen-3-ylethylamine (CAS 1213148-88-9) is a chiral amine building block of significant value in medicinal chemistry and neuroscience research. This compound features the benzo[b]thiophene scaffold, a privileged structure in drug discovery known to confer biological activity across multiple therapeutic areas . The chiral center at the 1-position is critical for studies exploring stereoselective interactions with biological targets. Researchers utilize this and related benzothiophene derivatives as key intermediates in the design and synthesis of potential therapeutic agents . The benzo[b]thiophene core is a common motif in the development of compounds for investigating neurological targets . Specifically, structural analogues have been explored as cholinesterase inhibitors for Alzheimer's disease research and as potent antiseizure and antinociceptive agents in preclinical models . Furthermore, 3-aminobenzo[b]thiophene scaffolds are integral in the preparation of kinase inhibitors for oncology research . This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(1S)-1-(1-benzothiophen-3-yl)ethanamine

InChI

InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m0/s1

InChI Key

QHQWHUVCNWLPGV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CSC2=CC=CC=C21)N

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N

Origin of Product

United States

The Significance of Benzo B Thiophene Scaffolds in Synthetic Chemistry

The benzo[b]thiophene motif, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.gov This aromatic heterocyclic system is isosteric to indole, a common feature in many biologically active natural products and pharmaceuticals. The presence of the sulfur atom in the five-membered ring imparts unique electronic and steric properties, influencing the molecule's reactivity and its interactions with biological targets.

Benzo[b]thiophene derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. unav.edu The versatility of the benzo[b]thiophene ring system allows for functionalization at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery and development. rsc.org Synthetic chemists continue to explore novel methods for the construction and modification of this important heterocyclic core. rsc.org

The Pivotal Role of Chiral Amines in Asymmetric Synthesis and Advanced Materials

Chiral amines are indispensable tools in the field of asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and catalysts. yale.edu Their ability to induce stereoselectivity in chemical reactions is fundamental to the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.org

Beyond their role in synthesis, chiral amines are integral components of advanced materials. Their incorporation into polymers, for instance, can lead to materials with unique chiroptical properties, finding applications in areas such as chiral recognition, separation science, and nonlinear optics. The development of new chiral amines and the exploration of their applications remain active areas of research.

Specific Focus on the 1s Enantiomer: Stereochemical Importance

The stereochemical configuration of a molecule is crucial in determining its biological activity and its effectiveness as a chiral auxiliary or catalyst. In the case of 1-Benzo[b]thiophen-3-ylethylamine, the (1S)-enantiomer represents a specific three-dimensional arrangement of the atoms at the chiral center. This precise spatial orientation is critical for its interaction with other chiral molecules, including biological receptors and substrates in chemical reactions.

The synthesis of enantiomerically pure (1S)-1-Benzo[b]thiophen-3-ylethylamine can be achieved through various strategies, including asymmetric synthesis, where the chiral center is created stereoselectively, or through the resolution of a racemic mixture. Chiral resolution often involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. nih.gov Enzymatic kinetic resolution, employing enzymes like lipases, offers an alternative and often highly selective method for separating enantiomers. researchgate.netresearchgate.net

Overview of Research Trajectories for 1 Benzo B Thiophen 3 Ylethylamine Derivatives

Chiral Synthesis Approaches

Chiral synthesis approaches for this compound focus on the enantioselective creation of the stereogenic center at the first carbon of the ethylamine (B1201723) side chain. These methods can be broadly categorized into asymmetric reductions using chemical catalysts and biocatalytic transformations.

Asymmetric Reduction of Precursor Ketones or Imines

A prevalent strategy for synthesizing chiral amines is the asymmetric reduction of their corresponding prochiral ketone or imine precursors. For this compound, the precursor is typically 1-(benzo[b]thiophen-3-yl)ethanone or the related imine. This method relies on the use of chiral catalysts or reagents to direct the addition of a hydride to one face of the carbonyl or imine double bond, leading to the preferential formation of one enantiomer.

Catalytic enantioselective hydrogenation is a powerful technique for the synthesis of chiral compounds. This method involves the use of a transition metal catalyst, often based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. researchgate.netnih.govnih.gov While direct asymmetric hydrogenation of imines to produce amines is a known method, a related and well-documented approach involves the hydrogenation of unsaturated precursors like substituted benzo[b]thiophene 1,1-dioxides. nih.govnih.govhepvs.ch

In this context, a prochiral benzo[b]thiophene derivative is hydrogenated in the presence of a chiral catalyst complex, leading to a product with high enantiomeric excess (ee). For instance, Rh-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides has been shown to afford chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with excellent yields and enantioselectivities (up to >99% ee). nih.gov Similarly, iridium complexes with chiral pyridyl phosphinite ligands are effective for the asymmetric hydrogenation of these substrates. researchgate.netnih.govresearchgate.net The resulting hydrogenated product can then be further transformed into the target amine. The high efficiency of these catalytic systems, sometimes requiring very low catalyst loadings (e.g., S/C ratio of 5000), makes this a highly attractive industrial method. nih.gov

Table 1: Examples of Catalytic Enantioselective Hydrogenation of Benzo[b]thiophene Derivatives Note: Data is illustrative of the methodology's potential for related structures.

Catalyst System Substrate Type Product Type Yield Enantiomeric Excess (ee)
Rh/(S)-L2 3-Phenyl benzo[b]thiophene 1,1-dioxide Chiral 2,3-dihydro derivative 99% 99%
Ir/Chiral Pyridyl Phosphinite Substituted benzo[b]thiophene 1,1-dioxide Chiral sulfone High High
Rh/Ligand L2 3-Alkyl benzo[b]thiophene 1,1-dioxide Chiral 2,3-dihydro derivative 97-98% 96-98%

Asymmetric reduction of the precursor ketone, 1-(benzo[b]thiophen-3-yl)ethanone, can be achieved using stoichiometric or catalytic amounts of chiral reducing agents. A common and effective method involves the use of borane (BH3), typically as a complex with tetrahydrofuran (THF), in the presence of a chiral catalyst. rsc.orgyork.ac.ukyork.ac.uk

Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are particularly effective for this transformation. york.ac.uk The catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with both the borane and the ketone. This coordination forms a rigid, six-membered ring transition state that sterically directs the hydride transfer from the borane to one specific face of the ketone's carbonyl group. This process is highly enantioselective, often yielding the corresponding chiral alcohol with high enantiomeric excess. The resulting (S)-1-(benzo[b]thiophen-3-yl)ethanol can then be converted to the target this compound via standard chemical transformations, such as a Mitsunobu reaction or conversion to a sulfonate followed by nucleophilic substitution with an amine source.

Table 2: Key Features of Chiral Catalyst-Mediated Reductions

Reagent/Catalyst System Precursor Intermediate Product Key Advantage
Borane-THF & Chiral Oxazaborolidine (CBS Catalyst) Prochiral Ketone Chiral Secondary Alcohol High enantioselectivity and predictable stereochemistry
Borane-Amine Complexes & Chiral Amine-BF3 Prochiral Ketone Chiral Secondary Alcohol Catalytic use of the chiral amine

Biocatalytic Transformations for Stereoselective Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional stereoselectivity, making them ideal for the production of single-enantiomer pharmaceuticals.

One of the most direct and efficient biocatalytic methods for synthesizing this compound is the asymmetric amination of the prochiral ketone, 1-(benzo[b]thiophen-3-yl)ethanone, using ω-transaminases (ω-TAs). frontiersin.orgmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to a ketone acceptor. diva-portal.orgnih.gov

The reaction is reversible, so strategies are often employed to drive the equilibrium towards product formation. This can be achieved by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone when isopropylamine is the donor). mdpi.com A significant advantage of ω-TAs is their high enantioselectivity, often producing the desired amine with >99% ee. nih.gov Protein engineering and screening of diverse microbial sources have led to the development of robust transaminases with broad substrate scopes, capable of accepting bulky ketones like 1-(benzo[b]thiophen-3-yl)ethanone. frontiersin.orgmdpi.com

Table 3: Principles of ω-Transaminase-Mediated Asymmetric Synthesis

Enzyme Class Cofactor Reaction Type Substrate Product
ω-Transaminase (ω-TA) Pyridoxal-5'-phosphate (PLP) Asymmetric Amination 1-(Benzo[b]thiophen-3-yl)ethanone This compound

For cases where a racemic mixture of 1-Benzo[b]thiophen-3-ylethylamine is produced, enzyme-catalyzed kinetic resolution is a powerful method for isolating the desired (S)-enantiomer. Kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine. nih.govresearchgate.net In a typical process, the racemic amine is treated with an acyl donor (e.g., an acetate) in the presence of the lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-amine), leaving the other enantiomer (the desired (S)-amine) largely unreacted. The resulting acylated amine and the unreacted amine can then be separated. The maximum theoretical yield for this process is 50%. nih.gov

To overcome this yield limitation, a dynamic kinetic resolution (DKR) process can be implemented. researchgate.netnih.gov DKR combines the enzymatic resolution with an in situ racemization of the starting material. A metal catalyst (e.g., a ruthenium complex) is added to continuously racemize the unreactive amine enantiomer, making it available for the enzymatic acylation. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the desired enantiopure amine. nih.gov

Table 4: Comparison of Enzymatic Resolution Methods

Method Key Components Maximum Theoretical Yield Outcome for (1S)-amine
Kinetic Resolution (KR) Racemic Amine + Lipase + Acyl Donor 50% Unreacted (S)-amine is separated from acylated (R)-amine
Dynamic Kinetic Resolution (DKR) Racemic Amine + Lipase + Acyl Donor + Racemization Catalyst 100% All starting material is converted to the acylated (R)-amine, which is then isolated

Chiral Resolution Techniques

Chiral resolution is a cornerstone for obtaining enantiomerically pure compounds from a racemic mixture. For 1-Benzo[b]thiophen-3-ylethylamine, this involves separating the (1S) and (1R) enantiomers. The primary methods employed are classical resolution via diastereomeric salt formation and chromatographic separation using a chiral stationary phase.

The classical method of resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. stereoelectronics.org Since diastereomers possess different physical properties, they can often be separated based on differences in solubility in a particular solvent system. quizlet.com

The process for resolving a racemic amine, such as (±)-1-Benzo[b]thiophen-3-ylethylamine, can be illustrated by the well-documented resolution of its structural analog, (±)-1-phenylethylamine, using (+)-tartaric acid. stereoelectronics.orgnih.gov The racemic amine is treated with one enantiomer of a chiral acid—for instance, (2R,3R)-(+)-tartaric acid—in a suitable solvent like methanol. quizlet.com This reaction yields two diastereomeric salts:

(R)-1-Amine-(+)-Tartrate

(S)-1-Amine-(+)-Tartrate

These salts have distinct solubilities. In the case of 1-phenylethylamine resolved with (+)-tartaric acid in methanol, the (R)-amine:(R,R)-tartrate salt is more soluble than the (S)-amine:(R,R)-tartrate salt. quizlet.com This solubility difference allows the less soluble diastereomeric salt to selectively crystallize out of the solution. The solid salt is then isolated by filtration.

To recover the enantiomerically enriched amine, the isolated diastereomeric salt is treated with a base, such as sodium hydroxide (NaOH), to neutralize the tartaric acid and liberate the free amine. A subsequent extraction separates the free amine from the aqueous layer containing the sodium tartrate salt. The resolving agent can often be recovered for reuse, making this an economical, albeit sometimes labor-intensive, method for large-scale separations. stereoelectronics.org

StepDescriptionKey Reagents/SolventsPrinciple of Separation
1. Salt Formation The racemic amine is reacted with a single enantiomer of a chiral acid.Racemic Amine, Chiral Acid (e.g., (+)-Tartaric Acid), Solvent (e.g., Methanol)Formation of two diastereomeric salts.
2. Fractional Crystallization The solution is cooled or concentrated to induce crystallization of the less soluble diastereomeric salt.-Difference in solubility between diastereomers. quizlet.com
3. Isolation The crystallized salt is separated from the mother liquor by filtration.-Physical separation of solid and liquid phases.
4. Liberation of Free Amine The isolated salt is treated with a base to regenerate the free amine.Diastereomeric Salt, Base (e.g., NaOH), Extraction SolventsAcid-base neutralization.

Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. masterorganicchemistry.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For the separation of chiral amines, polysaccharide-based CSPs are widely used. These columns contain a chiral selector, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The enantiomers of the analyte pass through the column at different rates due to the formation of transient, diastereomeric complexes with the CSP, which have different binding energies. This results in different retention times, allowing for their separation.

The separation of a compound containing a benzo[b]thiophene moiety has been demonstrated using a CHIRALCEL OD-H column, which is a polysaccharide-based CSP. In a typical application, the racemic mixture is dissolved in a mobile phase, often a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol, and injected into the HPLC system.

ParameterDescriptionExample Conditions
Technique High-Performance Liquid Chromatography (HPLC)-
Stationary Phase Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (amylose/cellulose derivatives)CHIRALCEL OD-H
Mobile Phase A mixture of non-polar and polar solvents.Hexane/Isopropanol mixture
Detection UV detector set to an appropriate wavelength (e.g., 254 nm).UV at 254 nm
Outcome Two separate peaks corresponding to the (R) and (S) enantiomers with different retention times.(minor enantiomer) and (major enantiomer)

Synthesis of Racemic 1-Benzo[b]thiophen-3-ylethylamine Precursors

The synthesis of the target enantiomer begins with the preparation of its racemic form, which is then resolved. This involves the synthesis of a key ketone intermediate followed by its conversion to the amine.

The most direct route to the key precursor, 1-(benzo[b]thiophen-3-yl)ethan-1-one (also known as 3-acetylbenzo[b]thiophene), is the Friedel-Crafts acylation of the parent benzo[b]thiophene heterocycle. This electrophilic aromatic substitution introduces an acetyl group onto the electron-rich thiophene (B33073) ring.

The reaction is typically carried out by treating benzo[b]thiophene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common catalyst for this transformation, and the reaction is often run in an inert solvent like dichloromethane or 1,2-dichloroethane.

A significant challenge in the Friedel-Crafts acylation of benzo[b]thiophene is regioselectivity. Substitution can occur at either the C2 or C3 position of the thiophene ring. While electrophilic substitution at the C3 position is generally favored, reaction conditions can influence the ratio of the C2 and C3-acylated products. An alternative approach utilizes a mixture of trifluoroacetic anhydride and phosphoric acid to mediate the acylation, though this can also yield a mixture of 2- and 3-acylated products.

ReactionAcylating AgentCatalyst / PromoterTypical SolventKey Outcome
Friedel-Crafts Acylation Acetyl Chloride / Acetic AnhydrideAlCl₃DichloromethaneFormation of 1-(benzo[b]thiophen-3-yl)ethan-1-one.
TFAA-Mediated Acylation Acetic AcidTrifluoroacetic Anhydride (TFAA) / H₃PO₄Solvent-freeFormation of a mixture of 2- and 3-acyl benzothiophenes.

With the ketone precursor in hand, the next step is its conversion to the racemic amine, 1-benzo[b]thiophen-3-ylethylamine. Reductive amination is the most common and efficient method for this transformation. masterorganicchemistry.com This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine.

Several protocols exist for this conversion:

One-Pot Reductive Amination: This is a widely used laboratory method. The ketone is mixed with a large excess of an ammonia source, such as ammonium (B1175870) acetate, and a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective for this purpose because it is stable in mildly acidic conditions (pH ~6-7) and selectively reduces the protonated iminium ion intermediate much faster than the starting ketone. harvard.educhemicalbook.com This selectivity prevents the wasteful reduction of the ketone to an alcohol. masterorganicchemistry.com

The Leuckart Reaction: A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net The reaction requires high temperatures (typically 120-165 °C) and proceeds via a formyl-protected amine, which must be hydrolyzed in a separate step to yield the final primary amine. semanticscholar.org

Reduction of an Oxime Intermediate: The ketone can be reacted with hydroxylamine (NH₂OH) to form an oxime. The oxime can then be isolated and subsequently reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reductants like lithium aluminum hydride (LiAlH₄).

MethodNitrogen SourceReducing AgentKey Features
One-Pot Amination Ammonium AcetateSodium Cyanoborohydride (NaBH₃CN)Mild conditions; one-pot procedure; high selectivity for iminium reduction. harvard.eduorganic-chemistry.org
Leuckart Reaction Ammonium Formate / FormamideFormic Acid (from reagent)High temperatures required; intermediate hydrolysis step needed. wikipedia.org
Oxime Reduction Hydroxylamine (to form oxime)H₂/Catalyst (e.g., Pd/C) or LiAlH₄Two-step process; involves isolation of the oxime intermediate.

Functionalization of the Benzo[b]thiophene Core for Subsequent Amine Introduction

Beyond the classical approach of acylating a pre-existing benzo[b]thiophene ring, modern synthetic methodologies allow for the construction or direct functionalization of the heterocyclic core to introduce the C3 side chain or a suitable precursor. These methods offer alternative pathways that can provide better control over regioselectivity or allow for the synthesis of more complex analogs.

One advanced strategy involves constructing the benzo[b]thiophene ring with the desired C3 substituent already incorporated. For example, a one-step synthesis of 3-substituted benzo[b]thiophenes can be achieved through an aryne reaction. rsc.orgrsc.org In this method, an o-silylaryl triflate (an aryne precursor) reacts with an appropriately substituted alkynyl sulfide in the presence of a fluoride (B91410) source. nih.govresearchgate.net This intermolecular reaction builds the benzo[b]thiophene skeleton and installs the substituent from the alkyne directly at the C3 position.

Another powerful approach is the direct C-H functionalization of the benzo[b]thiophene core. researchgate.net Palladium-catalyzed cross-coupling reactions can be used to form a C-C bond directly at the C3 position, bypassing the need for a traditional electrophilic substitution. lookchem.com For instance, direct arylation can couple benzo[b]thiophene with aryl halides or other partners, introducing a group at C3 that could be further elaborated into the desired 1-ethylamine side chain. researchgate.net These methods represent a more atom-economical approach to creating substituted benzo[b]thiophenes.

StrategyDescriptionKey ReagentsPosition of Functionalization
Aryne Cyclization Construction of the benzo[b]thiophene ring from acyclic precursors.o-silylaryl triflates, alkynyl sulfides, CsFC3 (from alkyne) rsc.orgnih.gov
Direct C-H Functionalization Palladium-catalyzed coupling directly onto the C-H bond of the heterocycle.Benzo[b]thiophene, Aryl Halide, Pd CatalystPrimarily C2 or C3, depending on conditions. researchgate.netlookchem.com

Electrophilic Aromatic Substitution for Precursor Modification

The synthesis of this compound can be strategically approached through the creation of a suitable precursor, which is then elaborated to the final chiral amine. A cornerstone of this approach is the use of electrophilic aromatic substitution to functionalize the benzo[b]thiophene ring system.

A common and effective method for introducing a carbonyl group at the C3 position of benzo[b]thiophene is the Friedel-Crafts acylation. google.comnih.gov This reaction typically involves the treatment of benzo[b]thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. google.com The electrophilic substitution preferentially occurs at the 3-position of the benzo[b]thiophene ring, yielding 3-acetylbenzo[b]thiophene, a key intermediate for the synthesis of the target molecule. nih.gov

With the 3-acetylbenzo[b]thiophene precursor in hand, the next crucial step is the introduction of the amine functionality and the establishment of the desired stereochemistry. A widely employed method for converting a ketone to an amine is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the ketone with an amine source, often ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the amine. wikipedia.org

To achieve the specific (1S) stereoisomer, an enantioselective approach is necessary. This can be accomplished through several strategies:

Asymmetric Reduction of the Ketone: The 3-acetylbenzo[b]thiophene can be first reduced to the corresponding chiral alcohol, (1S)-1-(benzo[b]thiophen-3-yl)ethanol, using a chiral reducing agent or a catalyst. Subsequent conversion of the alcohol to the amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, would yield the desired (1S)-amine. A variety of catalytic systems are available for the asymmetric reduction of ketones, often employing transition metals with chiral ligands. nih.gov Biocatalytic reductions using whole cells from plants have also been shown to be effective for the asymmetric reduction of acetophenone derivatives. tandfonline.com

Asymmetric Reductive Amination: A more direct route involves the enantioselective reductive amination of 3-acetylbenzo[b]thiophene. thieme-connect.comresearchgate.net This can be achieved using a chiral catalyst that facilitates the stereoselective reduction of the intermediate imine. Metal-catalyzed systems, particularly those based on iridium or ruthenium with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reductive amination of ketones. researchgate.netacs.org

Below is a table summarizing various catalytic systems that can be employed for the asymmetric reduction of ketones, a key step in one of the synthetic routes to this compound.

Catalyst SystemKetone Substrate TypeReported Enantiomeric Excess (ee)
[{RuCl2(p-cymene)}2] with pseudo-dipeptide ligandAcetophenone derivativesExcellent
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol with boraneAcetophenoneHigh
Iridium-(Cp*) complexes with diamine ligands and a chiral hydrogen-bond donorN-aryl imines from aryl ketonesUp to 98%
Plant whole cells (e.g., Lens culinaris)Acetophenone derivatives68-99%

Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of the benzo[b]thiophene ring, providing pathways to precursors of this compound. researchgate.netbohrium.com These methods allow for the formation of carbon-carbon bonds at specific positions of the heterocyclic core, enabling the introduction of a side chain that can be subsequently converted to the desired ethylamine group.

Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent in this context. For the synthesis of the target compound, a key strategy would involve the introduction of a two-carbon unit at the C3 position of a suitably functionalized benzo[b]thiophene. This could be achieved, for example, through the coupling of a 3-halobenzo[b]thiophene with a vinyl-containing organometallic reagent, such as vinyltributylstannane (Stille coupling) or a vinylboronic acid derivative (Suzuki coupling).

The resulting 3-vinylbenzo[b]thiophene could then be converted to the target amine through a number of synthetic transformations. For instance, hydroboration-oxidation would yield the corresponding alcohol, which could then be converted to the amine. Alternatively, an anti-Markovnikov hydroamination could directly install the amine functionality.

A variety of transition metal-based catalytic systems have been developed for the functionalization of benzo[b]thiophenes. researchgate.netbohrium.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The following table provides examples of transition metal-catalyzed reactions that can be used to form C-C bonds at the benzo[b]thiophene ring, which could be adapted for the synthesis of precursors for this compound.

Reaction TypeCatalystReactantsPosition Functionalized
Suzuki CouplingPalladium catalystArylboronic acidsC2
Stille CouplingPalladium catalystOrganostannanesC2/C3
Heck ReactionPalladium catalystAlkenesC2
C-H ArylationPalladium catalystArylboronic acidsC2

It is important to note that while many transition metal-catalyzed functionalizations of benzo[b]thiophene have been reported at the C2 position, methods for selective C3 functionalization are also available and would be critical for the synthesis of the target compound.

Characteristic Reactions of the Primary Amine Moiety

The primary amine group in this compound is a key functional group that readily participates in a range of nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. chemguide.co.uklibretexts.org

Nucleophilic Acyl Substitution and Amidation Reactions

Primary amines, such as this compound, are effective nucleophiles in reactions with acyl halides and acid anhydrides. chemguide.co.uk These reactions proceed via a nucleophilic acyl substitution mechanism, also known as an addition-elimination reaction, to form amides. youtube.comchemguide.co.uk

The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield an N-substituted amide. chemguide.co.uk A violent reaction can occur with concentrated solutions of the amine. chemguide.co.uk Similarly, reaction with an acid anhydride produces an N-substituted amide and a carboxylate salt of the amine. This reaction is generally slower than that with acyl chlorides and may require heating. chemguide.co.uk The formation of amide bonds is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals. nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with Primary Amines

Reactant 1Reactant 2Product
Primary Amine (e.g., Methylamine)Acyl Chloride (e.g., Ethanoyl chloride)N-substituted amide (e.g., N-methylethanamide)
Primary Amine (e.g., Methylamine)Acid Anhydride (e.g., Ethanoic anhydride)N-substituted amide (e.g., N-methylethanamide)

Oxidation Reactions to Nitriles or Other Nitrogen-Containing Functional Groups (e.g., Copper-Catalyzed Aerobic Oxidation)

The primary amine group can be oxidized to various other nitrogen-containing functional groups, most notably nitriles. A variety of methods have been developed for this transformation, including the use of stoichiometric oxidants and catalytic systems.

One efficient method involves the use of trichloroisocyanuric acid (TCCA) in the presence of catalytic TEMPO, which allows for the selective oxidation of primary amines to nitriles under mild conditions. organic-chemistry.org This method is valued for its operational simplicity and high yields. organic-chemistry.org Another approach utilizes an oxoammonium salt, which also provides nitriles in good yields under mild conditions. acs.org

Copper-catalyzed aerobic oxidation has emerged as a green and efficient method for the conversion of primary amines to nitriles. oup.comnih.gov These reactions use molecular oxygen as the oxidant and can proceed at room temperature. nih.govresearchgate.net Catalyst systems such as (4,4′-tBu2bpy)CuI/ABNO have been shown to be effective for a broad range of benzylic, allylic, and aliphatic amines. nih.gov The mechanism is thought to involve the aerobic oxidation of the copper catalyst as the turnover-limiting step. nih.gov The choice of the nitroxyl (B88944) radical co-catalyst can be crucial in selectively forming the nitrile over the corresponding homocoupled imine. nih.gov

Table 2: Catalytic Systems for the Aerobic Oxidation of Primary Amines to Nitriles

Catalyst SystemOxidantKey Features
(4,4′-tBu2bpy)CuI/ABNOAerobic (O2)Room temperature, excellent functional group compatibility. nih.gov
Copper(I) or (II) chloride/MS3AAerobic (O2)Inexpensive catalyst, good yields for various amines. oup.com
(bpy)CuI/TEMPOAerobic (O2)Effective for aerobic oxidation of primary alcohols to aldehydes, adaptable for amine oxidation. nih.gov
N,N,N-ruthenium(II)–hydride complexNone (Dehydrogenative)Proceeds without an added hydrogen acceptor or base. thieme-connect.com

Alkylation and Arylation of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound can act as a nucleophile in substitution reactions with alkyl halides. This reaction can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, through successive alkylations. libretexts.orgdocbrown.info The initial reaction between the primary amine and a haloalkane forms the salt of a secondary amine. chemguide.co.uk In the presence of excess primary amine, a reversible reaction can occur where the primary amine acts as a base to deprotonate the secondary amine salt, yielding the free secondary amine. chemguide.co.uk This secondary amine can then undergo further alkylation.

The arylation of the amine nitrogen is also a possible transformation, although direct C-N bond formation can be more challenging. Modern cross-coupling methodologies, often employing palladium or copper catalysts, have been developed for the arylation of amines.

Cyclization Reactions Involving the Amine and Benzo[B]thiophene Ring System (e.g., Pictet-Spengler type reactions to form tetrahydrobenzothieno[2,3-c]pyridines)

This compound is a β-arylethylamine, a structural motif that is a classic substrate for the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. wikipedia.orgebrary.net

In the case of this compound, reaction with an aldehyde would first form an iminium ion intermediate. The electron-rich C2 position of the benzo[b]thiophene ring would then act as the nucleophile, attacking the electrophilic iminium carbon to close the ring and form a tetrahydrobenzothieno[2,3-c]pyridine. cu.edu.eg This reaction is a powerful tool for the synthesis of complex heterocyclic scaffolds found in many natural products and pharmaceuticals. ebrary.netnih.govmdpi.com The reaction conditions, such as the choice of acid catalyst and solvent, can influence the reaction yield and stereoselectivity. wikipedia.org

Reactions Involving the Benzo[B]thiophene Ring System

The benzo[b]thiophene ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the fused benzene (B151609) ring and the sulfur heteroatom.

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

Electrophilic substitution on the unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 (β) position. chemicalbook.comchemicalbook.comresearchgate.net This is in contrast to thiophene, where electrophilic attack favors the C2 (α) position. researchgate.net The order of reactivity for electrophilic substitution on benzo[b]thiophene is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of benzo[b]thiophene has been reported to yield 3-nitrobenzo[b]thiophene. cdnsciencepub.com

While the C3 position is more reactive towards electrophiles, substitution at the C2 position can also be achieved. researchgate.net Furthermore, if the C3 position is blocked, electrophilic substitution will occur at the C2 position. chemicalbook.com Metalation of benzo[b]thiophene, for example with n-butyllithium, occurs preferentially at the C2 position, providing a route to 2-substituted derivatives. chemicalbook.comresearchgate.net

Nucleophilic aromatic substitution on the benzo[b]thiophene ring is also possible, particularly when the ring is substituted with electron-withdrawing groups. For instance, studies on nitrobenzo[b]thiophenes have shown that they can react with nucleophiles like sodium methoxide. researchgate.net Halogenated benzo[b]thiophenes can also undergo nucleophilic displacement. For example, a halogen at the 2-position of a benzothiophene (B83047) can be displaced by amine nucleophiles. taylorfrancis.com

Cycloaddition Reactions (e.g., Cobalt-Mediated [2+2+2] Cycloadditions)

While specific examples of cobalt-mediated [2+2+2] cycloadditions involving this compound are not extensively documented in publicly available literature, the general principles of such reactions can be applied to understand its potential reactivity. Cobalt catalysts are known to facilitate the cyclotrimerization of alkynes and the co-cyclization of alkynes with other unsaturated partners like alkenes and nitriles. The benzo[b]thiophene moiety itself can participate in cycloaddition reactions, often after oxidation to the corresponding S,S-dioxide, which enhances its dienophilic character in Diels-Alder reactions. researchgate.net

In the context of chiral amines, their derivatives can be employed in cycloaddition reactions to induce stereoselectivity. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles can lead to the formation of complex heterocyclic structures with a high degree of stereocontrol. nih.govnih.govrsc.orgresearchgate.net The diastereoselectivity of these reactions is often influenced by the nature of the substituents on both the dipole and the dipolarophile. nih.gov While direct cobalt-mediated cycloaddition data for this compound is scarce, it is plausible that the amine could be derivatized to an imine or enamine, which could then participate as a component in metal-catalyzed cycloaddition processes.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, for further derivatization)

The benzo[b]thiophene scaffold is amenable to various metalation and cross-coupling reactions, which are powerful tools for its further derivatization. nih.gov While the primary amino group of this compound would likely require protection, subsequent functionalization of the aromatic core is a well-established strategy.

Metalation: Directed ortho-metalation is a common strategy for functionalizing aromatic rings. However, for the benzo[b]thiophene system, lithiation often occurs at the C2 position due to the acidity of the C2-proton. This regioselectivity can be exploited for the introduction of various electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are frequently employed to introduce new carbon-carbon bonds onto the benzo[b]thiophene nucleus. rsc.org These reactions typically involve the coupling of a halogenated or triflated benzo[b]thiophene derivative with a suitable organoboron or organocopper reagent. For instance, a halogenated derivative of this compound (with a protected amine) could be subjected to these coupling conditions to introduce aryl, alkyl, or alkynyl substituents.

Reaction Catalyst/Reagents Typical Substrates Product Type
Suzuki CouplingPd catalyst, BaseHalobenzo[b]thiophene, Boronic acid/esterAryl/Alkyl-substituted benzo[b]thiophene
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseHalobenzo[b]thiophene, Terminal alkyneAlkynyl-substituted benzo[b]thiophene

Stereochemical Aspects of Reactivity

The chiral center in this compound plays a crucial role in directing the stereochemical outcome of reactions occurring at or near this center.

Diastereoselectivity in Reactions Involving the Chiral Center

Reactions that create a new stereocenter in a molecule that is already chiral, such as this compound, can lead to the formation of diastereomers. The inherent chirality of the starting material can influence the stereochemical course of the reaction, leading to a preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselectivity, is a cornerstone of asymmetric synthesis.

Synthesis of N-Substituted Benzo[b]thiophen-3-ylethylamine Derivatives

The primary amine of this compound serves as a key functional group for derivatization, allowing for the introduction of a wide array of substituents through well-established synthetic protocols.

Amides and Carboxamides

The formation of amides and carboxamides is a common strategy to modify the properties of primary amines. The reaction of this compound with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, yields the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

For instance, the reaction with an acid chloride, such as benzoyl chloride, in a suitable solvent like dichloromethane and in the presence of a base like triethylamine, would yield N-(1-(benzo[b]thiophen-3-yl)ethyl)benzamide. Similarly, coupling with a carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a versatile route to a wide range of carboxamides. One study describes the synthesis of N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, highlighting the utility of this scaffold in generating diverse derivatives. nih.gov

Table 1: Examples of Amide and Carboxamide Synthesis

Reactant 1 Reactant 2 Product
This compound Acetyl chloride N-(1-(Benzo[b]thiophen-3-yl)ethyl)acetamide
This compound Benzoic acid / DCC N-(1-(Benzo[b]thiophen-3-yl)ethyl)benzamide
This compound 4-Nitrobenzoyl chloride N-(1-(Benzo[b]thiophen-3-yl)ethyl)-4-nitrobenzamide

Sulfonamides and Ureas

Sulfonamides are another important class of derivatives, synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base. ekb.egijarsct.co.incbijournal.com This reaction, often employing reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride, furnishes the corresponding sulfonamide with good yields. The conditions for these reactions are generally mild and tolerate a variety of functional groups on the sulfonyl chloride.

Urea derivatives can be prepared through the reaction of this compound with isocyanates or by using phosgene equivalents to couple the amine with another amine. For example, reacting the parent amine with phenyl isocyanate would yield N-(1-(benzo[b]thiophen-3-yl)ethyl)-N'-phenylurea. A study has reported the preparation of substituted ureas incorporating a benzo[b]thiophene moiety. nih.gov

Table 2: Synthesis of Sulfonamides and Ureas

Derivative Type Reactant 1 Reactant 2 Product
Sulfonamide This compound Benzenesulfonyl chloride N-(1-(Benzo[b]thiophen-3-yl)ethyl)benzenesulfonamide
Sulfonamide This compound Methanesulfonyl chloride N-(1-(Benzo[b]thiophen-3-yl)ethyl)methanesulfonamide
Urea This compound Phenyl isocyanate 1-(1-(Benzo[b]thiophen-3-yl)ethyl)-3-phenylurea

Heterocyclic Ring Formations Involving the Amine

The primary amine of this compound can participate in cyclization reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. wikipedia.org In the case of this compound, the benzo[b]thiophene ring acts as the aryl group. Reaction with an aldehyde, such as formaldehyde or benzaldehyde, under acidic conditions would lead to the formation of a tetrahydro-β-carboline analogue, where the indole nucleus of a typical β-carboline is replaced by a benzo[b]thiophene ring. This reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic substitution onto the electron-rich benzo[b]thiophene ring. nih.gov

Functionalization of the Benzo[b]thiophene Ring System

The benzo[b]thiophene nucleus itself is amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents that can modulate the biological activity and physicochemical properties of the parent compound.

Halogenation and Nitro-Substitution

Electrophilic aromatic substitution reactions are a primary means of functionalizing the benzo[b]thiophene ring. Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution on the benzene ring portion of the scaffold can be influenced by the reaction conditions and the directing effects of the existing 3-ethylamino substituent.

Nitration of the benzo[b]thiophene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of 3-substituted benzo[b]thiophenes have shown that substitution can occur at various positions on the benzene ring. rsc.orgrsc.org For example, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid resulted in substitution at all available positions on the benzene ring. rsc.org

Table 3: Electrophilic Substitution on the Benzo[b]thiophene Ring

Reaction Reagent Potential Product Positions
Bromination N-Bromosuccinimide (NBS) 2, 4, 5, 6, or 7-bromo derivative
Chlorination N-Chlorosuccinimide (NCS) 2, 4, 5, 6, or 7-chloro derivative
Nitration HNO₃/H₂SO₄ 4, 5, 6, or 7-nitro derivative

Alkyl, Aryl, and Heteroaryl Substitutions via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing alkyl, aryl, and heteroaryl groups onto the benzo[b]thiophene scaffold. organic-chemistry.orgnih.gov These reactions typically require prior halogenation of the ring system to introduce a reactive handle (e.g., a bromo or iodo substituent).

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is widely used for this purpose. researchgate.netnih.govrsc.org For instance, a bromo-substituted derivative of this compound (after suitable protection of the amine) can be reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to yield the corresponding biaryl or heteroaryl-substituted product.

The Heck reaction provides a method for the vinylation or arylation of the benzo[b]thiophene ring. rsc.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. organic-chemistry.org This allows for the introduction of unsaturated side chains onto the aromatic core. These coupling reactions offer a modular approach to synthesizing a vast library of analogues with diverse substitution patterns on the benzo[b]thiophene ring.

Table 4: Palladium-Catalyzed Coupling Reactions for Ring Functionalization

Reaction Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Bromo-benzo[b]thiophene derivative Phenylboronic acid Pd(PPh₃)₄ / Base Phenyl-substituted derivative
Suzuki-Miyaura Iodo-benzo[b]thiophene derivative Pyridine-3-boronic acid Pd(OAc)₂ / Ligand / Base Pyridyl-substituted derivative
Heck Bromo-benzo[b]thiophene derivative Styrene Pd(OAc)₂ / PPh₃ / Base Styrenyl-substituted derivative

Incorporation of Oxygen, Nitrogen, or Sulfur Heterocycles

The derivatization of the parent compound by introducing heterocyclic moieties containing oxygen, nitrogen, or sulfur has been a key strategy to modulate its pharmacological profile. These modifications are typically introduced via reactions involving the primary amine of the ethylamine side chain, such as N-acylation with heterocyclic carboxylic acids or reductive amination with heterocyclic aldehydes.

One common approach involves the N-acylation of 1-(benzo[b]thiophen-3-yl)ethanamine with various heterocyclic carboxylic acids. This creates an amide linkage, introducing a range of heterocyclic systems that can influence the compound's polarity, hydrogen bonding capacity, and potential for new interactions with biological targets. For instance, acylation with nicotinic acid introduces a pyridine ring, while reaction with furoic acid incorporates a furan (B31954) moiety.

Another versatile method is reductive amination , which allows for the coupling of the primary amine with a variety of heterocyclic aldehydes. This reaction, typically carried out in the presence of a reducing agent, forms a new carbon-nitrogen bond and appends the heterocyclic ring to the ethylamine side chain. This strategy has been employed to introduce a wide array of heterocyclic structures, thereby expanding the chemical space around the core scaffold.

While specific data on the derivatization of this compound with a broad range of heterocycles is not extensively documented in publicly available literature, the general synthetic accessibility of such derivatives is well-established in medicinal chemistry. The following table illustrates potential derivatives that can be synthesized through these standard methods.

Derivative NameHeterocycle IntroducedLinkage TypePotential Synthetic Method
N-(1-(Benzo[b]thiophen-3-yl)ethyl)furan-2-carboxamideFuranAmideN-acylation
N-(1-(Benzo[b]thiophen-3-yl)ethyl)picolinamidePyridineAmideN-acylation
1-(Benzo[b]thiophen-3-yl)-N-((thiophen-2-yl)methyl)ethan-1-amineThiopheneAmineReductive Amination
1-(Benzo[b]thiophen-3-yl)-N-((1H-pyrrol-2-yl)methyl)ethan-1-aminePyrroleAmineReductive Amination
N-(1-(Benzo[b]thiophen-3-yl)ethyl)-1,3-oxazole-4-carboxamideOxazoleAmideN-acylation
N-(1-(Benzo[b]thiophen-3-yl)ethyl)-1,3-thiazole-4-carboxamideThiazoleAmideN-acylation

Bioisosteric and Scaffold Hopping Strategies for Structural Diversification

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry tactics aimed at identifying novel chemical entities with improved properties by making strategic modifications to a known active scaffold. These strategies have been applied to the this compound framework to explore new intellectual property space and to enhance pharmacokinetic and pharmacodynamic profiles.

Ring Replacement of the Benzene Moiety

The benzene ring of the benzothiophene core is a frequent target for bioisosteric replacement. The goal is to substitute it with other aromatic or non-aromatic rings that mimic its size and shape while offering advantages such as improved metabolic stability, solubility, or altered electronic properties.

Aromatic Bioisosteres: Common aromatic bioisosteres for the benzene ring include other five- and six-membered heterocycles. For example, replacing the benzene ring with a thiophene ring results in a thienothiophene core. This substitution is considered a conservative change as thiophene is a well-established bioisostere of benzene, maintaining planarity and aromaticity. nih.govresearchgate.net Similarly, replacement with a pyridine ring to form a thienopyridine scaffold introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. researchgate.net The synthesis of various thieno[2,3-b]pyridines and thieno[3,2-b]pyridines from benzothiophene precursors has been documented. Another bioisosteric replacement involves substituting the benzothiophene with a benzofuran or indole scaffold, which can lead to compounds with different biological activity profiles. nih.govscienceopen.com

Saturated Bioisosteres: In an effort to improve properties such as solubility and metabolic stability, saturated ring systems have been explored as replacements for the benzene moiety. These three-dimensional scaffolds can mimic the spatial arrangement of substituents on the benzene ring. Examples of such bioisosteres include bicyclo[1.1.1]pentane (BCP) , cubane , and bicyclo[2.2.2]octane (BCO) . nih.gov These rigid, non-planar structures can offer improved physicochemical properties and provide novel intellectual property. nih.gov

The following table summarizes some bioisosteric replacements for the benzene ring of the benzothiophene scaffold.

Original ScaffoldBioisosteric ScaffoldRationale for Replacement
BenzothiopheneThienothiopheneConservative replacement, maintains aromaticity and planarity with potential for altered metabolism. nih.gov
BenzothiopheneThienopyridineIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor and modulate polarity and basicity. researchgate.net
BenzothiopheneBenzofuranExplores the effect of replacing the sulfur atom with oxygen, potentially altering binding interactions and metabolism. scienceopen.com
BenzothiopheneIndoleIntroduces a nitrogen atom in the five-membered ring, offering a hydrogen bond donor and altering electronic properties. nih.gov
BenzothiopheneBicyclo[1.1.1]pentaneSaturated, rigid scaffold that can improve solubility and metabolic stability. nih.gov

Modification of the Ethylamine Linker

The ethylamine linker connecting the benzothiophene core to the terminal amine is another key site for structural modification. Altering the length, rigidity, or composition of this linker can significantly impact a compound's conformational flexibility and its orientation within a biological target.

Strategies for modifying the ethylamine linker often involve replacing it with more constrained or functionalized units. For example, incorporating the linker into a ring system , such as a piperidine or pyrrolidine ring, can restrict its conformational freedom, which may lead to increased potency and selectivity.

Furthermore, the introduction of heteroatoms (oxygen, nitrogen, or sulfur) within the linker can influence its polarity and hydrogen bonding potential. For instance, replacing a methylene (-CH2-) unit with an oxygen atom to form an ether linkage can increase water solubility.

While specific examples of extensive modifications to the ethylamine linker of this compound are not widely reported, the principles of linker modification are a fundamental aspect of drug design and have been applied to many other classes of bioactive molecules.

Spectroscopic and Structural Characterization of 1s 1 Benzo B Thiophen 3 Ylethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed molecular structure of (1S)-1-Benzo[b]thiophen-3-ylethylamine in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their connectivity. The spectrum can be divided into the aromatic region, corresponding to the benzo[b]thiophene ring protons, and the aliphatic region, corresponding to the ethylamine (B1201723) side chain protons.

The aromatic protons of the benzo[b]thiophene ring typically appear as complex multiplets in the downfield region of the spectrum (δ 7.0–8.2 ppm). rsc.orgtsijournals.com The proton at the C2 position of the thiophene (B33073) ring is characteristically a singlet. uky.edu The protons on the benzene (B151609) ring (C4, C5, C6, C7) exhibit chemical shifts and coupling patterns dependent on their relative positions. rsc.org

The aliphatic protons of the ethylamine side chain are found in the upfield region. The methine proton (CH) adjacent to the chiral center and the amino group typically appears as a quartet, coupled to both the methyl protons and the amino protons. The methyl group (CH₃) protons will present as a doublet due to coupling with the adjacent methine proton. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C4-C7) 7.30 - 8.10 Multiplet
Aromatic H (C2) ~7.40 Singlet
CH (ethyl) ~4.20 Quartet
CH₂ (amine) Variable (e.g., ~1.50) Broad Singlet

Note: These are predicted values based on related structures and general principles; actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzo[b]thiophene ring system will show eight distinct signals in the aromatic region (typically δ 120–145 ppm). nih.govscirp.org The chemical shifts of the quaternary carbons (C3, C3a, C7a) are distinct from those of the protonated carbons. uky.edu The aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum. The chiral methine carbon (CH) will be found around δ 50-60 ppm, while the methyl (CH₃) carbon will be significantly more shielded, appearing further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic C (C3, C3a, C7a) 134 - 142
Aromatic CH (C2, C4, C5, C6, C7) 121 - 125
CH (ethyl) ~55

Note: These are predicted values based on related structures and general principles; actual values may vary.

To definitively assign all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed. najah.edu

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethylamine side chain and within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for linking the ethylamine side chain to the C3 position of the benzo[b]thiophene ring.

These techniques, used in combination, provide a complete and unambiguous map of the molecular structure. mdpi.com

Determining the enantiomeric excess (ee) is crucial for chiral compounds. Chiral NMR spectroscopy is a rapid and effective method for this analysis. Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is typically used. rsc.orgdoi.org

The primary amine of this compound can be reacted with a chiral agent (e.g., Mosher's acid chloride or a chiral aldehyde) to form a pair of diastereomers. acs.orgbohrium.com These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. acs.org By integrating the signals corresponding to each diastereomer in the ¹H or ³¹P NMR spectrum (if a phosphorus-containing CDA is used), the enantiomeric excess of the original amine can be accurately calculated. rsc.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.comlibretexts.org

Aromatic C-H Stretching: A weak absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring. libretexts.org

Aliphatic C-H Stretching: Stronger absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the ethylamine side chain. libretexts.org

N-H Bending: A medium to strong absorption band is typically observed in the 1580–1650 cm⁻¹ range due to the scissoring vibration of the -NH₂ group. orgchemboulder.com

Aromatic C=C Stretching: Several medium to weak bands in the 1450–1600 cm⁻¹ region are characteristic of the benzo[b]thiophene ring system.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected to appear in the 1020–1250 cm⁻¹ range. orgchemboulder.com

The NIST WebBook provides an IR spectrum for the closely related compound, α-methyl-benzo[b]thiophene-3-ethylamine hydrochloride, which supports these expected absorption regions. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium, Sharp
Aromatic C-H C-H Stretch > 3000 Weak to Medium
Aliphatic C-H C-H Stretch < 3000 Strong
Primary Amine N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation of benzo[b]thiophene and its derivatives under electron impact (EI) ionization is well-documented. researchgate.net The fragmentation is often dominated by the stable aromatic system. Key fragmentation pathways for benzo[b]thiophene itself include the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). researchgate.netnih.gov

For this compound, the most prominent fragmentation would likely be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a favorable process. This would result in the formation of a stable, resonance-stabilized benzo[b]thienylmethyl cation. Other fragmentations could involve rearrangements and cleavages within the ethylamine side chain. nih.govlibretexts.org The presence of a nitrogen atom means the molecular ion peak will have an odd mass-to-charge ratio, according to the nitrogen rule. libretexts.org

Table 4: List of Compound Names

Compound Name
This compound
α-methyl-benzo[b]thiophene-3-ethylamine hydrochloride
Benzo[b]phenanthro[4,3-d]thiophene
Mosher's acid chloride

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information about its absolute configuration.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of enantiomers. The technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The benzo[b]thiophene ring system in the title compound acts as a chromophore, which gives rise to characteristic electronic transitions in the UV-visible region.

When this chromophore is in a chiral environment, as created by the (S)-stereocenter at the adjacent carbon, it exhibits characteristic positive or negative absorption bands known as Cotton effects. The specific signs and magnitudes of these Cotton effects form a unique CD spectrum that can be correlated to a specific absolute configuration, often through comparison with theoretical calculations (e.g., time-dependent density functional theory) or with empirically established rules for related structures.

As a chiral molecule, a pure enantiomer of this compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific rotation ([α]). This value is a fundamental physical constant for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). The specific rotation of the (S)-enantiomer will be equal in magnitude but opposite in sign to that of the (R)-enantiomer. Therefore, measuring the optical rotation is a primary method for assessing the enantiomeric purity of a sample.

Theoretical and Computational Studies on 1s 1 Benzo B Thiophen 3 Ylethylamine

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused solely on (1S)-1-Benzo[b]thiophen-3-ylethylamine. Computational research in this area has predominantly investigated derivatives or analogues of the benzo[b]thiophene scaffold, rather than this specific chiral amine.

Dynamics of Intramolecular Interactions

No dedicated studies on the dynamics of intramolecular interactions for this compound were found. Such studies would typically involve the analysis of conformational changes, hydrogen bonding networks, and the flexibility of the ethylamine (B1201723) side chain relative to the rigid benzo[b]thiophene ring system over time. This analysis would provide insights into the molecule's preferred conformations and energetic landscape. However, at present, this specific information is not available in the public research domain.

Chiral Recognition and Discrimination Modeling

There is a lack of published computational models detailing the chiral recognition and discrimination of this compound. Such studies would be valuable for understanding how this specific enantiomer interacts with chiral environments, such as chiral stationary phases in chromatography or the active sites of stereoselective enzymes. These models would typically employ quantum mechanics or molecular mechanics to calculate the interaction energies between the (S)-enantiomer and a chiral selector, elucidating the basis for enantiomeric differentiation. Unfortunately, no such theoretical investigations for this compound have been documented.

Analytical Methodologies for Research and Quality Control of 1s 1 Benzo B Thiophen 3 Ylethylamine

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a chiral compound like (1S)-1-Benzo[b]thiophen-3-ylethylamine, both achiral and chiral chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of pharmaceuticals, providing a robust method for assessing the purity and quantifying the concentration of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed.

The method involves injecting a solution of the sample onto the HPLC column. The components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection, as the benzo[b]thiophene chromophore absorbs ultraviolet light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of known standards. Method validation is performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Table 1: Representative HPLC Method Parameters and Validation Data

ParameterTypical Conditions/Values
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol:Water gradient
Flow Rate1.0 mL/min
DetectionUV at ~230 nm
Linearity (R²)> 0.999
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%

Since this compound is a chiral molecule, it is critical to control its stereochemical purity. The biological activity of enantiomers can differ significantly, making the determination of enantiomeric excess (e.e.) a regulatory requirement. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amines. The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and alcohols) is crucial for achieving baseline resolution of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Typical Chiral HPLC Method Parameters

ParameterTypical Conditions
Column (CSP)Cellulose or Amylose-based (e.g., Chiralpak® series)
Mobile Phasen-Hexane/Isopropanol/Diethylamine mixtures
Flow Rate0.5 - 1.0 mL/min
DetectionUV at ~230 nm or Circular Dichroism (CD)
Enantioselectivity (α)> 1.2 for baseline separation
Resolution (Rs)> 1.5 for quantitative analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines like this compound can exhibit poor peak shape and column adsorption, these issues can be overcome through derivatization.

Derivatization involves chemically modifying the amine group to create a more volatile and less polar derivative, for example, through acylation or silylation. This process improves chromatographic behavior and detection sensitivity. The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. GC is particularly useful for detecting volatile organic impurities that may not be amenable to HPLC analysis.

Spectrometric Detection and Quantification Methods

Spectrometric methods are often coupled with chromatographic techniques to provide structural information and enhanced sensitivity for trace analysis.

The coupling of liquid chromatography or gas chromatography with mass spectrometry (MS) creates highly sensitive and specific hyphenated techniques (LC-MS and GC-MS) that are indispensable for impurity profiling. These methods allow for the detection, identification, and quantification of trace-level impurities, such as reaction byproducts, synthetic intermediates, or degradation products.

In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, yielding structural information that aids in the definitive identification of unknown impurities. Similarly, in GC-MS, the separated compounds from the GC column are ionized (commonly by Electron Ionization - EI) and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The benzo[b]thiophene ring system in this compound contains a chromophore that exhibits characteristic UV absorbance.

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is particularly useful for routine analysis of bulk drug substance and in dissolution testing, provided that no excipients or impurities interfere with the absorbance at the analytical wavelength.

Table 3: Representative UV-Vis Spectrophotometry Validation Parameters

ParameterTypical Value
SolventMethanol or Ethanol
Wavelength of Maximum Absorbance (λmax)~230 nm
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL

Derivatization Strategies for Enhanced Analytical Detection

In the analytical landscape, derivatization is a critical technique employed to modify an analyte, such as this compound, to enhance its detectability and improve its chromatographic properties. This process involves a chemical reaction that converts the target compound into a derivative with more favorable characteristics for a specific analytical method. For primary amines like this compound, derivatization is particularly advantageous for several reasons: it can introduce a chromophore or fluorophore to enable or enhance UV-Vis or fluorescence detection, improve volatility for gas chromatography (GC), and create diastereomers from enantiomers to allow for separation on a non-chiral stationary phase. nih.govjfda-online.com

The primary amino group of this compound is the principal site for these derivatization reactions. A variety of reagents are available that selectively react with primary amines to yield stable derivatives suitable for analysis. The choice of the derivatization reagent and method is contingent upon the analytical technique being used (e.g., HPLC, GC), the desired level of sensitivity, and the specific goals of the analysis, such as chiral separation.

Fluorescent Derivatization for HPLC

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the quantification of analytes at low concentrations. Since this compound does not possess native fluorescence, derivatization with a fluorescent reagent is necessary to leverage this detection method. Several reagents are commonly used for the fluorescent labeling of primary amines.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., N-acetyl-L-cysteine), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.gov This pre-column derivatization is one of the most common methods for the analysis of amino acids and other primary amines. nih.gov

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a cyanide ion to produce highly fluorescent and stable cyanobenz[f]isoindole derivatives. nih.govgoogle.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to yield stable, fluorescent sulfonamide derivatives. thermofisher.com The derivatives exhibit significant fluorescence, making them suitable for sensitive detection in HPLC. thermofisher.com

7-Nitrobenz-2-oxa-1,3-diazole (NBD) Derivatives: Reagents like NBD chloride (NBD-Cl) and NBD fluoride (B91410) (NBD-F) react with primary amines to form fluorescent adducts. thermofisher.comyakhak.org NBD-F is noted to be more reactive than NBD-Cl. thermofisher.com

The selection of a fluorescent derivatization agent often depends on factors such as reaction kinetics, stability of the derivative, and the excitation and emission wavelengths of the resulting fluorophore, which should be compatible with the detector's capabilities.

Derivatizing AgentResulting DerivativeKey Advantages
o-Phthalaldehyde (OPA) with thiolIsoindoleRapid reaction, high sensitivity. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA) with cyanideCyanobenz[f]isoindoleHigh fluorescence, good stability of the derivative. nih.govgoogle.com
Dansyl Chloride (DNS-Cl)Dansyl sulfonamideStable derivatives, strong fluorescence. thermofisher.com
7-Nitrobenz-2-oxa-1,3-diazole Chloride (NBD-Cl)NBD-amine adductReacts with primary and secondary amines. thermofisher.comyakhak.org

Chiral Derivatization for Enantiomeric Separation

The analysis of enantiomers, such as this compound and its (1R) counterpart, presents a significant analytical challenge. Chiral derivatization is a powerful strategy to separate enantiomers using standard, non-chiral chromatographic columns. This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction produces a pair of diastereomers, which have different physicochemical properties and can therefore be separated by achiral chromatography. jfda-online.com

For the primary amine group in this compound, several types of chiral derivatizing agents are applicable:

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC reacts with primary and secondary amines to form diastereomeric carbamates, which can be separated by reversed-phase HPLC. nih.gov

N-Trifluoroacetyl-L-prolyl chloride (TPC): This reagent is frequently used in GC-MS analysis. It reacts with primary and secondary amines to form diastereomeric amides. The resulting derivatives are volatile and can be separated on a standard GC column. researchgate.net

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent reacts with primary amines to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis absorption.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomersTypical Analytical Method
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)Primary AmineCarbamatesHPLC-UV/Fluorescence nih.gov
N-Trifluoroacetyl-L-prolyl chloride (TPC)Primary AmineAmidesGC-MS researchgate.net
Marfey's ReagentPrimary AmineDinitrophenyl-alanine amidesHPLC-UV

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines, as well as to improve peak shape and detector response. sigmaaldrich.comgcms.cz The active hydrogen on the primary amine of this compound can be replaced through several common derivatization reactions.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form stable and volatile trifluoroacetamides. sigmaaldrich.comgcms.cz These derivatives are particularly suitable for detection by electron capture detectors (ECD) due to the presence of fluorine atoms. gcms.cz

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines. researchgate.net They replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are more volatile and thermally stable. researchgate.netgcms.cz

These derivatization techniques are crucial for enabling the successful analysis of this compound by GC-based methods, including GC-MS for structural confirmation.

Derivatization TypeReagent ExampleDerivative FormedKey Benefits for GC Analysis
AcylationTrifluoroacetic anhydride (TFAA)TrifluoroacetamideIncreased volatility, enhanced ECD response. sigmaaldrich.comgcms.cz
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) amineIncreased volatility and thermal stability, improved peak shape. researchgate.netgcms.cz

Applications in Advanced Chemical Research and Materials Science

As Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure structure of (1S)-1-Benzo[b]thiophen-3-ylethylamine, featuring a stereocenter directly attached to the benzo[b]thiophene core, makes it a significant chiral building block. Such building blocks are fundamental in asymmetric synthesis, a field dedicated to the selective synthesis of a specific stereoisomer of a chiral product.

Chiral amines are indispensable tools for constructing complex molecules with specific three-dimensional arrangements, which is often crucial for their biological activity or material properties. Enantiopure building blocks can be incorporated into larger molecular frameworks, transferring their stereochemical information to the final product. psu.edu The b-lactam synthon method, for example, relies on the use of enantiopure intermediates to asymmetrically synthesize a variety of amino acids and peptidomimetics. psu.edu While direct examples of this compound in such syntheses are not extensively documented, its structure is analogous to other chiral amines used to introduce stereocenters into pharmacologically relevant scaffolds. The unique combination of the rigid, aromatic benzo[b]thiophene group and the chiral amine offers a distinct steric and electronic profile for designing and synthesizing novel, complex stereodefined molecules.

The development of new chiral ligands is a driving force in asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structure of this compound is well-suited for this purpose. The nitrogen atom of the amine and the sulfur atom of the thiophene (B33073) ring can act as coordination sites for metal centers, forming chiral metal complexes.

Research has demonstrated the efficacy of chiral ligands derived from thiophene and its fused-ring analogues, like benzo[b]thiophene, in various catalytic asymmetric reactions. koreascience.krnih.gov For instance, chiral Schiff bases derived from 3-hydroxythiophene-2-carbaldehyde (B3269524) and chiral amino alcohols have been used to create vanadium complexes that effectively catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. koreascience.krresearchgate.net The design of these ligands leverages the ability of the thiophene core to participate in the formation of a stable, chiral catalytic environment. koreascience.kr The this compound moiety provides a C2-symmetric framework which is a common feature in "privileged ligands" that are effective across a range of reactions. utexas.edu The benzo[b]thiophene unit itself can be modified to fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to improved activity and enantioselectivity in reactions like asymmetric alkylations, Henry reactions, and Diels-Alder reactions. nih.gov

In Organic Electronic Materials

The benzo[b]thiophene core is an important structural motif in the field of organic electronics due to its rigid, planar, and electron-rich nature. These characteristics facilitate strong intermolecular π-π stacking and efficient charge transport, making its derivatives promising candidates for use in organic electronic devices. nih.govnih.gov

Benzo[b]thiophene and its extended analogues, such as benzo[1,2-b:4,5-b']dithiophene (BDT) and nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), are highly effective building blocks for semiconducting polymers. nih.govresearchgate.net These polymers are the active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov

The planar and symmetric structure of the BDT unit promotes intermolecular orbital overlap and electron delocalization, which are essential for high charge carrier mobility. nih.gov Polymers incorporating BDT have demonstrated excellent performance in organic solar cells. researchgate.net Similarly, BTBT derivatives have been recognized as superior organic semiconductors, affording OFETs with very high mobilities. nih.govresearchgate.net For example, 2,7-diphenyl BTBT (DPh-BTBT) has been used in vapor-deposited OFETs with mobilities up to 2.0 cm²/Vs, while solution-processable dialkyl-BTBTs have achieved mobilities greater than 1.0 cm²/Vs. nih.gov The ethylamine (B1201723) side chain in this compound would likely disrupt the close packing required for high conductivity in thin films, but the core benzo[b]thiophene structure is foundational to this class of materials.

Table 1: Performance of Benzo[b]thiophene-Based Organic Semiconductors
Compound/Polymer ClassDevice TypeKey Performance MetricReference
Benzo[1,2-b:4,5-b']dithiophene (BDT)-based polymersOFETs, Organic Solar CellsHigh photovoltaic performance and charge carrier mobility. nih.govresearchgate.net nih.govresearchgate.net
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivativesOFETsHigh hole mobilities (~0.1 cm²/Vs in early examples). nih.gov nih.gov
2,7-diphenyl BTBT (DPh-BTBT)OFETs (vapor-deposited)Mobilities up to 2.0 cm²/Vs. nih.gov nih.gov
Dialkyl-BTBTs (Cn-BTBTs)OFETs (solution-processed)Mobilities > 1.0 cm²/Vs. nih.gov nih.gov
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)OFETsMobilities > 3.0 cm²/Vs with high stability. nih.gov nih.gov

Derivatives of benzo[b]thiophene often exhibit interesting photophysical properties, including strong luminescence, making them suitable for applications in sensors and optical devices like organic light-emitting diodes (OLEDs). bohrium.comacs.org The emission properties can be tuned by chemical modification of the benzo[b]thiophene core.

Studies on various fused benzothiophene derivatives have shown that their electronic absorption and fluorescence spectra are influenced by substituents and the surrounding solvent. researchgate.net For example, the introduction of methoxy (B1213986) (MeO) and carboxylate (COOMe) groups can cause significant red-shifts in the fluorescence emission peaks. nih.gov Some derivatives exhibit high fluorescence quantum yields, indicating efficient light emission. researchgate.netnih.gov A multifunctional semiconductor, 2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh), which combines the charge-transporting properties of the BTBT structure with a highly emissive furan (B31954) group, has been successfully used in OLEDs, OFETs, and organic phototransistors. acs.org The strategic design of these molecules, which can weaken intermolecular interactions that often quench fluorescence, allows for the combination of high charge mobility with strong light emission. acs.org Novel N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have also been synthesized, demonstrating photochromic and ionochromic properties, meaning their optical and fluorescent properties can be reversibly switched by light and the presence of ions, respectively. beilstein-journals.org

Table 2: Photophysical Properties of Selected Luminescent Benzo[b]thiophene Derivatives
CompoundKey Property/FindingPotential ApplicationReference
Substituted thieno[3,2-b] nih.govbenzothiophenes (TBTs)High fluorescence quantum yields (ΦF) ranging from 0.11 to 0.35. nih.govFluorescent materials nih.gov
6-MeO-TBT-2-COOMeStrong red-shift (73 nm) in emission due to "push-pull" electronic interaction. nih.govTunable emitters nih.gov
2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh)Blue emission in OLEDs (EQE of 4.23%) and high mobility (0.181 cm²/Vs) in OFETs. acs.orgMultifunctional optoelectronics (OLEDs, OFETs) acs.org
N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-onesPhoto- and ionochromic behavior; fluorescence can be switched on/off. beilstein-journals.orgMolecular switches, Sensors beilstein-journals.org

As Chemical Probes for Biochemical Mechanism Studies

Excluding any evaluation of therapeutic efficacy, benzo[b]thiophene derivatives serve as valuable chemical probes for investigating biochemical pathways and mechanisms. Their rigid structure provides a defined scaffold for presenting functional groups to biological targets like enzymes and receptors, allowing for the systematic study of molecular interactions.

For example, benzo[b]thiophene-chalcone hybrids have been synthesized and tested for their inhibitory activity against cholinesterases. mdpi.comnih.gov By systematically varying the substituents on the benzothiophene and chalcone (B49325) moieties, researchers can establish structure-activity relationships (SAR). These studies help to map the active site of the enzyme, revealing which chemical features enhance binding and inhibition. mdpi.com Similarly, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized to study their binding affinity for 5-HT1A serotonin (B10506) receptors. nih.gov Through these investigations, combined with molecular docking studies, it is possible to elucidate the specific electrostatic and steric interactions between the small molecule and the receptor's binding pocket. nih.gov This use of benzo[b]thiophene derivatives as molecular probes provides fundamental insights into enzyme function and receptor pharmacology, contributing to a deeper understanding of complex biological systems.

Despite a comprehensive search for scholarly articles and research data specifically detailing the use of This compound in biocatalysis for chiral chemical production, no specific research findings, data, or detailed examples involving this particular compound could be located.

The scientific literature contains extensive information on the use of biocatalysis, particularly with enzymes like transaminases, for the production of a wide variety of chiral amines. These studies often use model substrates to demonstrate the effectiveness of enzymatic reactions, such as kinetic resolution or asymmetric synthesis. However, published research explicitly identifying This compound as a substrate or product in such a biocatalytic process, along with corresponding data on reaction yields, conversion rates, or enantiomeric excess, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the detailed research findings and data tables for the specified subsection as requested.

Q & A

Q. What methods are recommended for synthesizing (1S)-1-Benzo[B]thiophen-3-ylethylamine with high enantiomeric purity?

Answer: The synthesis of this compound requires chiral resolution or asymmetric synthesis. A common approach involves using chiral auxiliaries like tartaric acid derivatives to resolve racemic mixtures. For example, enantiomeric separation via diastereomeric salt formation with (R,R)- or (S,S)-tartaric acid is effective for isolating the (1S)-enantiomer . Key parameters include:

  • Reaction conditions : Low temperatures (0–4°C) to minimize racemization.
  • Solvent selection : Ethanol or methanol for optimal solubility of intermediates.
  • Characterization : Polarimetry and chiral HPLC (e.g., Chiralpak® columns) to confirm enantiopurity (>98% ee) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Answer: A multi-technique approach is essential:

Technique Parameters Key Insights
NMR ¹H/¹³C NMR in CDCl₃ or DMSO-d₆Assign benzothiophene proton environments (e.g., aromatic δ 7.2–7.8 ppm) and ethylamine stereochemistry .
HPLC-MS Chiral columns, ESI+ modeEnantiopurity validation and molecular ion [M+H]⁺ identification .
X-ray crystallography Single-crystal analysisAbsolute configuration confirmation via Flack parameter .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility : Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CH₂Cl₂) for reactions .
  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiophene ring .
  • pH sensitivity : Protonation of the ethylamine group at pH < 5 alters reactivity; use buffered solutions (pH 7–8) for biological assays .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
  • Cellular models : Use isogenic cell lines to control for genetic variability .
  • Data validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for stereocontrol in hydrogenation steps .
  • Crystallization-induced diastereomer resolution : Recrystallize intermediates with chiral counterions (e.g., camphorsulfonic acid) to enhance ee >99% .
  • Process monitoring : In-line FTIR or Raman spectroscopy for real-time enantiomer tracking .

Q. How does the benzothiophene moiety influence the compound’s biological activity?

Answer: The benzothiophene core enhances:

  • Lipophilicity : LogP ~2.1 (predicted), improving membrane permeability .
  • Electron density : Sulfur atom participates in π-stacking with aromatic residues in target proteins (e.g., kinase active sites) .
  • Metabolic stability : Resists CYP450 oxidation compared to phenyl analogs, as shown in hepatic microsome assays .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

Answer:

  • UPLC-QTOF-MS : Detects impurities <0.1% via high-resolution mass fragmentation .
  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents) .
  • Chiral SFC : Supercritical fluid chromatography for enantiomeric impurity profiling .

Methodological Guidance for Data Interpretation

Q. How to design dose-response studies for in vitro neuropharmacological assays?

Answer:

  • Dose range : 0.1 nM–100 µM, log-spaced concentrations.
  • Controls : Include a known agonist/antagonist (e.g., 5-HT receptor ligands) and vehicle controls (DMSO ≤0.1%) .
  • Statistical rigor : Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) for EC₅₀/IC₅₀ calculation .

Q. What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts BBB permeability (CNS MPO score) and CYP inhibition .
  • MOLPROPERTY : Estimates solubility (LogS) and plasma protein binding .
  • Molecular docking (AutoDock Vina) : Models interactions with targets like monoamine oxidases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.